molecular formula C20H18N2O2 B4408918 3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one CAS No. 842115-88-2

3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

Cat. No. B4408918
CAS RN: 842115-88-2
M. Wt: 318.4 g/mol
InChI Key: SRYIZTBJVAQXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one, also known as L-783,277, is a synthetic compound that belongs to the family of indole derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of 3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one involves the inhibition of the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is an enzyme that is involved in the breakdown of the amino acid tryptophan. Cancer cells often overexpress IDO, which leads to a depletion of tryptophan in the tumor microenvironment. This depletion of tryptophan has been shown to suppress the immune system and promote tumor growth. By inhibiting IDO, this compound can restore the balance of tryptophan in the tumor microenvironment, which can lead to the activation of the immune system and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the production of the pro-inflammatory cytokine interleukin-6 (IL-6), which is involved in the development and progression of cancer. Additionally, it has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which is involved in the growth of blood vessels that supply nutrients to tumors. This can lead to the inhibition of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the advantages of 3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one for lab experiments is its specificity for IDO. This makes it a valuable tool for studying the role of IDO in cancer development and progression. Additionally, it has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one. One direction is the development of new cancer therapies that target IDO. This compound could serve as a starting point for the development of new compounds that are more potent and selective for IDO. Another direction is the study of the role of IDO in other diseases, such as autoimmune disorders and infectious diseases. Additionally, the development of new methods for the synthesis of this compound could lead to the production of larger quantities of the compound, which could facilitate its use in clinical trials.

Scientific Research Applications

3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one has been extensively studied for its potential anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. Additionally, it has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

3-hydroxy-3-(1H-indol-3-yl)-1-(2-methylprop-2-enyl)indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13(2)12-22-18-10-6-4-8-15(18)20(24,19(22)23)16-11-21-17-9-5-3-7-14(16)17/h3-11,21,24H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYIZTBJVAQXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2C(C1=O)(C3=CNC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101171447
Record name 3-Hydroxy-1-(2-methyl-2-propen-1-yl)[3,3′-bi-1H-indol]-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

842115-88-2
Record name 3-Hydroxy-1-(2-methyl-2-propen-1-yl)[3,3′-bi-1H-indol]-2(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=842115-88-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-1-(2-methyl-2-propen-1-yl)[3,3′-bi-1H-indol]-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101171447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 2
3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 3
3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 4
3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 5
3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Reactant of Route 6
3'-hydroxy-1'-(2-methyl-2-propen-1-yl)-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one

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